molecular formula C4H8N2O B13940241 (Dimethylhydrazono)acetaldehyde

(Dimethylhydrazono)acetaldehyde

Cat. No.: B13940241
M. Wt: 100.12 g/mol
InChI Key: WJYMBVJBSFMDLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dimethylhydrazono)acetaldehyde can be synthesized through the reaction of glyoxal with dimethylhydrazine. The reaction typically occurs under mild conditions, with the glyoxal reacting with dimethylhydrazine in a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dimethylhydrazono)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .

Scientific Research Applications

(Dimethylhydrazono)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (dimethylhydrazono)acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions and reactions are crucial for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of glyoxal and dimethylhydrazine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and other applications .

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

2-(dimethylhydrazinylidene)acetaldehyde

InChI

InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3

InChI Key

WJYMBVJBSFMDLE-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CC=O

Origin of Product

United States

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